(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid A highly selective and relatively potent group II metabotropic glutamate receptor agonist. EC50 values are 0.4, 0.4, > 100, > 100, > 300 and > 300 μM for human mGlu2, mGlu3, mGlu1, mGlu5, mGlu4 and mGlu7 receptors respectively. Centrally active following systemic administration in vivo. 
Brand Name: Vulcanchem
CAS No.: 169209-63-6
VCID: VC0004325
InChI: InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
SMILES: C1C(NCC1(C(=O)O)N)C(=O)O
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid

CAS No.: 169209-63-6

Inhibitors

VCID: VC0004325

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid - 169209-63-6

CAS No. 169209-63-6
Product Name (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Standard InChI InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
Standard InChIKey XZFMJVJDSYRWDQ-AWFVSMACSA-N
Isomeric SMILES C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O
SMILES C1C(NCC1(C(=O)O)N)C(=O)O
Canonical SMILES C1C(NCC1(C(=O)O)N)C(=O)O
Description A highly selective and relatively potent group II metabotropic glutamate receptor agonist. EC50 values are 0.4, 0.4, > 100, > 100, > 300 and > 300 μM for human mGlu2, mGlu3, mGlu1, mGlu5, mGlu4 and mGlu7 receptors respectively. Centrally active following systemic administration in vivo. 
Synonyms 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate
2R,4R-APDC
4-aminopyrrolidine-2,4-dicarboxylic acid
ACPT-III
PubChem Compound 5310984
Last Modified Nov 11 2021
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